Superior Synthetic Yield and Purity vs. 7-Mono-TES-10-DAB
Under Lewis acid-catalyzed conditions (LiBr, DMAP, THF, 65–70 °C), 10-DAB is converted directly to 7,10-di-triethylsilyl-10-deacetylbaccatin III in 89% isolated yield with 98% LC purity [1]. In contrast, the standard selective mono-silylation protocol for preparing 7-triethylsilyl-10-deacetyl baccatin III (CAS 115437-18-8) using TESCl in pyridine consistently delivers approximately 85% yield [2][3]. This represents a 4 percentage-point yield advantage and a substantially higher purity profile for the bis-TES compound, eliminating the need for a subsequent C10 protection step.
| Evidence Dimension | Isolated synthetic yield and chromatographic purity |
|---|---|
| Target Compound Data | 89% yield, 98% LC purity (7,10-bis-TES-10-DAB, CAS 149107-84-6) |
| Comparator Or Baseline | ~85% yield (7-TES-10-DAB, CAS 115437-18-8); purity data not consistently reported at comparable level |
| Quantified Difference | Yield: +4 percentage points (89% vs. 85%); Purity: 98% LC (target) vs. not routinely specified for comparator |
| Conditions | Target: 10-DAB (10 g), TESCl (8 eq), DMAP (1 eq), Et3N (18 eq), LiBr (1 eq), THF, 65–70 °C, 3–5 h then 20–30 °C, 13–16 h. Comparator: 10-DAB, TESCl (5–20 eq), pyridine, 25 °C (Denis protocol). |
Why This Matters
Higher yield and purity directly reduce the cost of goods per mole of active pharmaceutical ingredient (API) in docetaxel manufacturing, and the elimination of a discrete C10 acetylation step simplifies the overall synthetic sequence.
- [1] US Patent US20120149925A1 (Yung Shin Pharmaceuticals Industrial Co., Ltd.). Process for Preparing Taxoids from Baccatin Derivatives Using Lewis Acid Catalyst. Example 1, Paragraphs [0107]–[0108]. Published June 14, 2012. View Source
- [2] Denis, J.-N.; Greene, A. E.; Guénard, D.; Guéritte-Voegelein, F.; Mangatal, L.; Potier, P. A Highly Efficient, Practical Approach to Natural Taxol. J. Am. Chem. Soc. 1988, 110 (17), 5917–5919. View Source
- [3] European Patent EP1170292A2. A Process for the Selective Derivatization of Taxanes. Paragraphs [0005]–[0008]. Data.epo.org, 2001. View Source
